3-Aminobutanamide
Overview
Description
3-Aminobutanamide, also known as GABAMIDE, is a derivative of the amino acid glutamine and is enriched with deuterium in its synthesized form. It is a polyfunctional compound that can be used for the synthesis of complex molecules, including heterocyclic compounds with potential antimicrobial properties . As a building block in medicinal chemistry, it provides a unique three-dimensional structure with a high degree of functionality, making it invaluable for the synthesis of peptidomimetic drugs and as an integral component in hit-to-lead and lead optimization campaigns .
Synthesis Analysis
The synthesis of 3-Aminobutanamide involves the reduction of 6-carboxy-3(2H)-pyridazinone with deuterium gas to yield racemic glutamine, which is then converted to L-Glutamine and subsequently to 4-Aminobutanamide-2,3,4-2H3 . Another method utilizes γ-aminobutyric acid as a starting material, which undergoes acylation and treatment with ammonia solution to produce γ-aminobutanamide. This method has been investigated for its suitability for industrial production due to its simplicity and the potential for higher yields .
Molecular Structure Analysis
The molecular structure of 3-Aminobutanamide consists of an amine group and a carboxyl group attached to a chiral central core, which may include one or two diverse side chains. This structure is significant in medicinal chemistry as it allows for a high degree of functionalization and the creation of molecules with specific three-dimensional orientations .
Chemical Reactions Analysis
3-Aminobutanamide can be used to synthesize heterocyclic compounds, such as oxa(thia)zolidines, which are formed from the reaction of 3-benzylamino-4-hydroxy-N-benzylbutanamide with thionyl chloride in the presence of triethylamine. Additionally, alkylation reactions can lead to the formation of dialkylamino derivatives of 3-Aminobutanamide, which have been studied for their antimicrobial properties .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Aminobutanamide are not detailed in the provided papers, its role as a polyfunctional derivative of γ-hydroxybutyric acid suggests that it may possess properties conducive to lactonization within the organism, leading to biological effects. The presence of deuterium within the molecule also indicates altered physical properties, such as a higher molecular weight and potentially different reaction kinetics compared to non-deuterated forms .
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
3-Aminobutanamide is significant in the field of chemical synthesis and as a pharmaceutical intermediate. Huang Jin-cheng (2011) highlighted its role in the synthesis of γ-aminobutanamide, a key component in various synthetic reagents and pharmaceutical intermediates. The study presented an efficient method for synthesizing γ-aminobutanamide from γ-aminobutyric acid, suitable for industrial production (Huang Jin-cheng, 2011).
Biological Evaluation and Structure-Activity Relationship
Kowalczyk et al. (2014) synthesized and evaluated several 4-aminobutanamide derivatives for their ability to inhibit GABA transport proteins. They found that compounds 15b and 15c demonstrated significant activity against seizures in in vivo studies (Kowalczyk et al., 2014).
Biocatalytic Production
Xiao‐Ling Tang et al. (2018) explored the biocatalytic production of (S)-2-aminobutanamide using a novel d-aminopeptidase from Brucella sp. This enzyme showed high activity and enantioselectivity, making it promising for industrial production (Xiao‐Ling Tang et al., 2018).
Antimicrobial Properties
Research by M. A. Tlekhusezh et al. (1999) on 3-amino-4-hydroxybutanamides revealed their potential in synthesizing heterocyclic compounds with antimicrobial properties. The study focused on the synthesis and analysis of these compounds for their antimicrobial activity (M. A. Tlekhusezh et al., 1999).
Chiral HPLC Method Development
T. Jhansi et al. (2019) developed a reverse phase chiral HPLC method for enantiomeric excess determination of 2-aminobutanamide. This method proved to be precise, accurate, and robust, demonstrating the compound's importance in analytical chemistry (T. Jhansi et al., 2019).
Future Directions
properties
IUPAC Name |
3-aminobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVXVVYHNZUDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448667 | |
Record name | 3-aminobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobutanamide | |
CAS RN |
5959-32-0 | |
Record name | 3-Aminobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5959-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-aminobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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